molecular formula C9H7ClN2S B11953680 N-(3-Chloro-2-methylphenyl)cyanothioformamide CAS No. 13609-04-6

N-(3-Chloro-2-methylphenyl)cyanothioformamide

Cat. No.: B11953680
CAS No.: 13609-04-6
M. Wt: 210.68 g/mol
InChI Key: YCQMDDCAGNRHAX-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-methylphenyl)cyanothioformamide is a chemical compound with the molecular formula C9H7ClN2S and a molecular weight of 210.687 g/mol It is known for its unique structure, which includes a chloro-substituted aromatic ring and a cyanothioformamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-2-methylphenyl)cyanothioformamide typically involves the reaction of 3-chloro-2-methylaniline with cyanogen chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-2-methylphenyl)cyanothioformamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Chloro-2-methylphenyl)cyanothioformamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-Chloro-2-methylphenyl)cyanothioformamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Chloro-2-methylphenyl)cyanothioformamide is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

CAS No.

13609-04-6

Molecular Formula

C9H7ClN2S

Molecular Weight

210.68 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-1-cyanomethanethioamide

InChI

InChI=1S/C9H7ClN2S/c1-6-7(10)3-2-4-8(6)12-9(13)5-11/h2-4H,1H3,(H,12,13)

InChI Key

YCQMDDCAGNRHAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)C#N

Origin of Product

United States

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